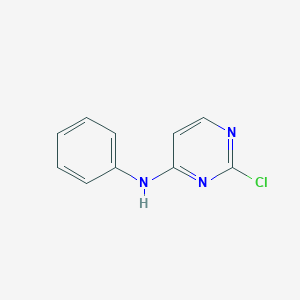

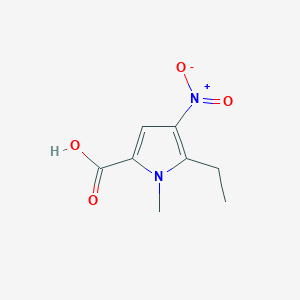

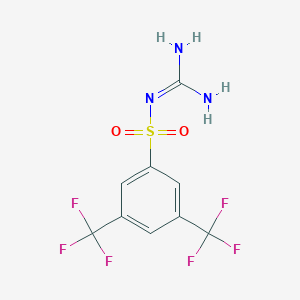

2-Chloro-N-phenylpyrimidin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of 2-Chloro-N-phenylpyrimidin-4-amine and its derivatives typically involves reactions of heterocyclic halogeno compounds with nucleophiles. A study by Meeteren and Plas (2010) demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine using potassium amide in liquid ammonia, suggesting an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted using experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT. A study on a similar compound revealed significant coherence between theoretical and experimental values for vibrational frequencies and bond lengths, highlighting the molecule's stability and charge distribution (Aayisha et al., 2019).

Chemical Reactions and Properties

The reactivity of 2-Chloro-N-phenylpyrimidin-4-amine derivatives under various conditions can elucidate the compound's chemical properties. For instance, the reaction with potassium amide in liquid ammonia at different temperatures has been shown to proceed via the ANRORC mechanism, indicating specific pathways for converting chloro groups to amino groups in pyrimidine rings (Valk & Plas, 1973).

Physical Properties Analysis

The physical properties of 2-Chloro-N-phenylpyrimidin-4-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Crystal and molecular structures of benzyl derivatives have been determined, showing substantial hydrogen-bonding interactions leading to layer structures in the crystal lattice (Odell et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the applications of 2-Chloro-N-phenylpyrimidin-4-amine. Studies on its reactions, such as the amination of halogeno-derivatives, provide insights into the mechanisms and products formed under various conditions (Kroon & Plas, 2010).

Scientific Research Applications

Ring Transformations in Heterocyclic Compounds : Research on heterocyclic halogeno compounds like 4-chloro-2-phenylpyrimidine, closely related to 2-Chloro-N-phenylpyrimidin-4-amine, has shown mechanisms of conversion to amino compounds through addition-elimination mechanisms on specific carbon atoms of the ring (Meeteren & Plas, 2010).

Amination Mechanisms : Studies have explored the amination of substituted pyrimidines, such as 2-substituted 4-phenylpyrimidines, with potassium amide. This research is significant in understanding the chemical behavior and potential synthetic routes involving 2-Chloro-N-phenylpyrimidin-4-amine (Kroon, Plas, & Garderen, 2010).

Anti-Cancer Activity : A study on the synthesis and evaluation of 4-aryl-N-phenylpyrimidin-2-amines, including compounds structurally similar to 2-Chloro-N-phenylpyrimidin-4-amine, demonstrated potent anti-cancer activity in non-small-cell lung carcinoma cells (Toviwek et al., 2017).

Investigation of Non-Covalent Interactions : Structural studies have been conducted on compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which are chemically related to 2-Chloro-N-phenylpyrimidin-4-amine. These studies focused on understanding intramolecular non-covalent interactions, which are crucial for pharmaceutical applications (Zhang et al., 2018).

Antihypertensive Agent Study : A molecule structurally related to 2-Chloro-N-phenylpyrimidin-4-amine was studied for its potential as an antihypertensive agent, emphasizing the compound's significance in medicinal chemistry (Aayisha et al., 2019).

Synthesis and Antimicrobial Activity : Novel derivatives of 2-Chloro-N-phenylpyrimidin-4-amine have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).

Mechanism of Action

Mode of Action

It’s known that many pyrimidine derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .

Biochemical Pathways

Given the potential role of pyrimidine derivatives as cdk inhibitors, it’s plausible that this compound may influence cell cycle regulation and transcription pathways .

Result of Action

If it acts as a cdk inhibitor, it could potentially halt cell cycle progression and affect transcription, leading to anti-proliferative effects .

properties

IUPAC Name |

2-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNXWKOIMBXKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621326 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-phenylpyrimidin-4-amine | |

CAS RN |

191728-83-3 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)